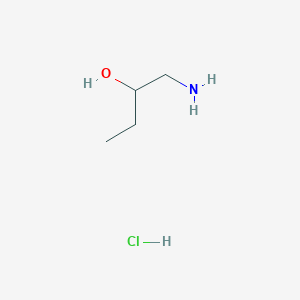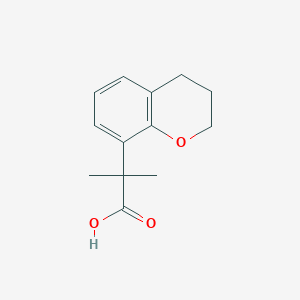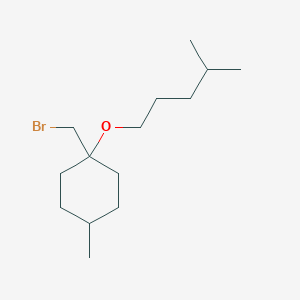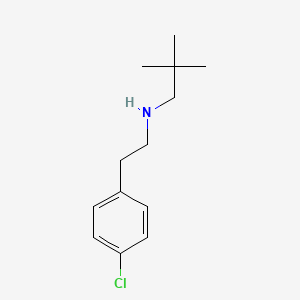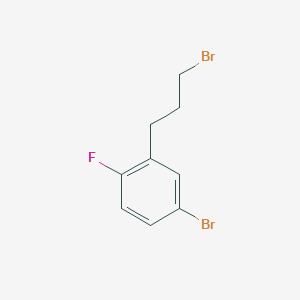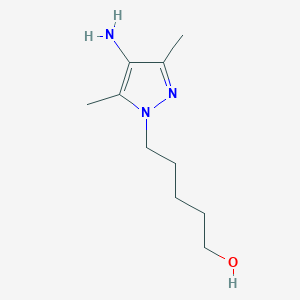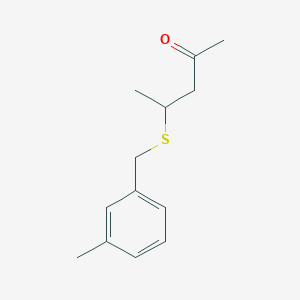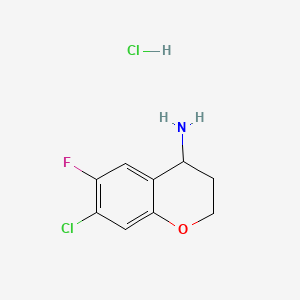![molecular formula C41H38NOPS B13643742 N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a phosphanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the sulfinamide group. Common reagents used in the synthesis include diphenylphosphine, phenylboronic acid, and various catalysts to facilitate the formation of the desired bonds. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve specific solvents and temperatures to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学的研究の応用
N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in asymmetric synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of fine chemicals and advanced materials .
作用機序
The mechanism by which N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination can facilitate various chemical transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
類似化合物との比較
Similar Compounds
Diphenylphosphanylphenyl Compounds: These compounds share the phosphanylphenyl group but may differ in other substituents.
Sulfinamide Derivatives: Compounds with similar sulfinamide groups but different aromatic or aliphatic substituents.
Uniqueness
N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide is unique due to its combination of multiple phenyl groups and a phosphanyl group, which provides distinct steric and electronic properties. This uniqueness makes it particularly valuable in asymmetric catalysis and other specialized applications .
特性
分子式 |
C41H38NOPS |
|---|---|
分子量 |
623.8 g/mol |
IUPAC名 |
N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C41H38NOPS/c1-41(2,3)45(43)42-40(35-29-33(31-18-8-4-9-19-31)28-34(30-35)32-20-10-5-11-21-32)38-26-16-17-27-39(38)44(36-22-12-6-13-23-36)37-24-14-7-15-25-37/h4-30,40,42H,1-3H3/t40-,45?/m1/s1 |
InChIキー |
QRLDUSYDTXOZHX-LXFYZLIHSA-N |
異性体SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)
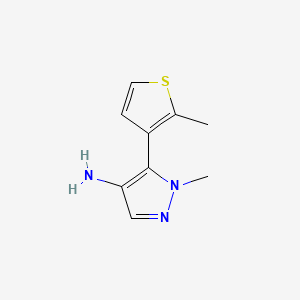
![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)
